molecular formula C9H9ClN4O B5955998 6-Chloro-N4-(furan-2-ylmethyl)pyrimidine-2,4-diamine

6-Chloro-N4-(furan-2-ylmethyl)pyrimidine-2,4-diamine

Cat. No.: B5955998
M. Wt: 224.65 g/mol
InChI Key: IJRLTZRSRHXAGU-UHFFFAOYSA-N
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Description

6-Chloro-N4-(furan-2-ylmethyl)pyrimidine-2,4-diamine (CAS 122862-45-7) is a versatile chemical scaffold based on a 2,4-diaminopyrimidine core, a structure recognized for its significant potential in medicinal chemistry and drug discovery. With a molecular formula of C9H9ClN4O and a molecular weight of 224.65 g/mol, this compound serves as a key synthetic intermediate for the development of novel therapeutic agents. The 2,4-diaminopyrimidine structure is a privileged scaffold in the design of enzyme inhibitors . Researchers actively exploit this core to develop compounds that target critical pathways in diseases such as cancer and tuberculosis . Specifically, derivatives sharing this core have been investigated as potent and selective inhibitors of cyclin-dependent kinases (CDKs), which are promising targets for cancer therapy . Some analogues have demonstrated potent antitumor activity in vivo by acting as dual CDK6/9 inhibitors, leading to the suppression of tumor growth without obvious toxicity . Furthermore, the 2,4-diaminopyrimidine motif is found in ligands for neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype . Non-canonical agonists based on this scaffold have shown high selectivity for α7 nAChRs, making them valuable tools for neuroscience research and potential treatments for cognitive deficits and inflammatory conditions . This reagent is provided exclusively For Research Use Only. It is not intended for diagnostic or therapeutic applications. Researchers should handle this product with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

6-chloro-4-N-(furan-2-ylmethyl)pyrimidine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN4O/c10-7-4-8(14-9(11)13-7)12-5-6-2-1-3-15-6/h1-4H,5H2,(H3,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJRLTZRSRHXAGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC2=CC(=NC(=N2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N4-(furan-2-ylmethyl)pyrimidine-2,4-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Key Observations:
  • Substituent Bulkiness: Bulky groups like quinoline (460.89 Da, ) may enhance target specificity but reduce solubility.
  • Synthetic Yield : Substitution reactions (e.g., HCl-mediated coupling ) typically yield 70–79% for N4-aryl/heteroaryl derivatives. The furan analog’s synthesis may follow similar protocols.
  • Crystallography : Dimethyl-substituted analogs form stable hydrogen-bonded networks , whereas furan’s electron-rich nature might influence π-π interactions in binding pockets.

Physicochemical Properties

  • Stability : Complex substituents (e.g., ) require cold storage, whereas simpler analogs () are shelf-stable. The furan group’s stability under physiological conditions warrants further study.
  • Melting Points : Pyrrolopyrimidines () melt at ~210°C, reflecting high thermal stability. Furan derivatives may exhibit lower melting points due to reduced symmetry.

Biological Activity

6-Chloro-N4-(furan-2-ylmethyl)pyrimidine-2,4-diamine is a pyrimidine derivative that has garnered attention due to its potential biological activities. This compound features a furan ring and is characterized by its unique molecular structure, which may contribute to its interaction with various biological targets. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C9H10ClN5O\text{C}_9\text{H}_{10}\text{ClN}_5\text{O}

This structure includes:

  • A chlorine atom at the 6-position.
  • A furan ring attached at the N4 position.
  • Two amino groups at the 2 and 4 positions of the pyrimidine ring.

Biological Activity Overview

Pyrimidine derivatives, including this compound, are known for their diverse biological activities. Research indicates that compounds in this class can exhibit:

  • Antimicrobial properties : Some studies have shown that pyrimidines can inhibit the growth of various bacteria and fungi.
  • Antiviral activity : Certain pyrimidine derivatives have been reported to inhibit viral replication.
  • Anticancer effects : These compounds may induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms.

The biological activity of this compound is hypothesized to involve interactions with key enzymes and receptors:

  • Inhibition of Enzymes : Similar compounds have been shown to inhibit enzymes involved in nucleic acid synthesis, such as dihydrofolate reductase (DHFR) and thymidylate synthase. This inhibition can lead to reduced cell proliferation and survival in rapidly dividing cells like cancer cells .
  • Binding Affinity Studies : Preliminary studies suggest that this compound may interact with specific receptors or enzymes, affecting metabolic pathways critical for cell growth and division.

Case Studies

  • Antimicrobial Activity : A study on pyrimidine derivatives indicated that compounds with a similar structure exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing promising results for further development .
  • Anticancer Potential : In vitro assays demonstrated that certain pyrimidines could induce apoptosis in cancer cell lines. The mechanism involved the activation of caspases and the modulation of Bcl-2 family proteins, indicating a potential pathway for therapeutic intervention in cancer treatment .
  • Molecular Docking Studies : Computational studies have shown that this compound has a favorable binding affinity to targets involved in nucleic acid metabolism. These findings suggest that this compound could be optimized for enhanced efficacy against specific diseases .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialInhibits growth of bacteria and fungi
AntiviralReduces viral replication
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionTargets DHFR and thymidylate synthase

Q & A

Q. What are the standard synthetic routes for 6-Chloro-N⁴-(furan-2-ylmethyl)pyrimidine-2,4-diamine, and how is reaction progress monitored?

The synthesis typically involves nucleophilic substitution reactions under reflux conditions. For example, substituted pyrimidines are prepared by reacting chloropyrimidine intermediates with furan-2-ylmethylamine in ethanol or isopropanol with catalytic HCl. Reaction progress is monitored via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). Post-synthesis, intermediates are purified using flash chromatography (silica gel, CHCl₃/MeOH gradients) . Key steps include refluxing for 12–24 hours and neutralizing residues with NH₄OH before extraction.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and hydrogen environments. For instance, furan methylene protons (CH₂) appear as singlets near δ 3.89–4.38 ppm, while aromatic protons (Ar-H) resonate between δ 6.55–8.62 ppm .
  • Mass Spectrometry (LC-MS/HRMS): Validates molecular weight and fragmentation patterns. Discrepancies >2 ppm between observed and calculated values require reanalysis .
  • HPLC: Purity ≥98% is standard, with retention times compared to reference standards .
  • Elemental Analysis: Confirms stoichiometry (e.g., C, H, N, Cl within ±0.4% of theoretical values) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE): Gloves, lab coats, and safety goggles are mandatory. Use fume hoods for weighing and reactions .
  • Waste Management: Halogenated byproducts require segregation and disposal via certified hazardous waste services .
  • Exposure Mitigation: Avoid inhalation/ingestion; use closed systems (e.g., gloveboxes) for air-sensitive steps .

Advanced Research Questions

Q. How do crystallographic studies inform the hydrogen-bonding network and supramolecular assembly?

Single-crystal X-ray diffraction reveals intermolecular interactions critical for stability. For example, the pyrimidine ring’s amino groups form N–H···N hydrogen bonds (2.8–3.1 Å) with adjacent molecules, creating chains or sheets. In 6-Chloro-N⁴-dimethyl analogs, triclinic crystal packing (space group P1) with α/β/γ angles ≈94–100° highlights steric effects from substituents . These interactions influence solubility and co-crystal design for drug delivery.

Q. What methodologies are used to resolve contradictions in biological activity data across different studies?

  • Dose-Response Curves: Replicate assays under standardized conditions (e.g., ATP concentrations, incubation times) to rule out false positives .
  • Kinase Selectivity Profiling: Use panels of 50+ kinases to identify off-target effects. For example, furan-substituted pyrimidines may inhibit Aurora kinases (IC₅₀ <10 nM) but show weak activity against RTKs .
  • Statistical Validation: Apply ANOVA to compare IC₅₀ values across cell lines or animal models, adjusting for batch variability .

Q. How can computational modeling predict reactivity and guide synthetic optimization?

  • Reaction Path Search: Quantum chemical calculations (DFT) map energy barriers for chloropyrimidine amination. Transition states with ∆G‡ >25 kcal/mol suggest non-viable pathways .
  • Docking Studies: Molecular dynamics simulations (e.g., AutoDock Vina) predict binding poses in kinase ATP pockets. Modifications at N⁴ (e.g., bulkier substituents) improve fit scores by 1.5–2.0 kcal/mol .

Q. What strategies optimize reaction conditions for improved yield and scalability?

  • Solvent Screening: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of furan-2-ylmethylamine but may require higher temps (80–100°C) .
  • Catalyst Optimization: Additives like K₂CO₃ reduce HCl dependency, minimizing side reactions (e.g., hydrolysis) .
  • Scale-Up Protocols: Continuous flow systems reduce reaction times from hours to minutes while maintaining yields >70% .

Q. How does structural modification at specific positions affect kinase inhibition?

  • N⁴ Substituents: Replacing methyl with furan-2-ylmethyl increases steric bulk, improving Aurora kinase selectivity (10-fold vs. CDKs) .
  • C6 Chlorine: Essential for hydrogen bonding with kinase hinge regions. Removal reduces potency (IC₅₀ increases from 15 nM to >1 µM) .
  • Pyrimidine Core Rigidity: Planar structures (e.g., pyrrolo[2,3-d]pyrimidines) enhance entropy-driven binding, lowering ∆S values .

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